molecular formula C8H11F3O2 B012000 tert-Butyl 2-(trifluoromethyl)acrylate CAS No. 105935-24-8

tert-Butyl 2-(trifluoromethyl)acrylate

Cat. No. B012000
M. Wt: 196.17 g/mol
InChI Key: RCSSZBOUAGQERK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • RAFT-Based Synthesis : RAFT-controlled radical polymerization has been used to synthesize ABC and ACB triblock copolymer topological isomers containing tert-butyl acrylate blocks. This method produces polymers with molecular weights around 20,000 Da and narrow molecular weight distributions (Germack & Wooley, 2007).
  • Anionic Polymerization : Anionic polymerization methods have been developed for tert-butyl acrylate, allowing the synthesis of poly(acrylic acid) with narrow molecular weight distributions under certain conditions (Kitano, Fujimoto, & Nagasawa, 1977).

Molecular Structure Analysis

Various spectroscopic techniques, such as infrared, 1 H, and 13 C NMR spectroscopy, are employed to confirm the structure and composition of polymers containing tert-butyl acrylate blocks (Germack & Wooley, 2007).

Chemical Reactions and Properties

  • Cleavage of tert-Butyl Groups : Thermolysis can remove tert-butyl groups from polymers, generating lactone and ester groups. Mild, quantitative cleavage of tert-butyl ester moieties has been achieved with trifluoroacetic acid (Mathias, Warren, & Huang, 1991).
  • Quantitative De-tert-butylation : A mild method using HCl in hexafluoroisopropanol has been developed for cleaving tert-butyl groups from poly(tert-butyl acrylate) blocks, yielding clean poly(acrylic acid) blocks (Filippov et al., 2018).

Physical Properties Analysis

  • Thermal Properties : tert-Butyl acrylate containing polymers demonstrate thermal decomposition characteristics around 200°C, typical for tert-butyl esters (Germack & Wooley, 2007).
  • Molecular Weight Control : The anionic polymerization of tert-butyl acrylate allows for the control of molecular weights, producing polymers with narrow molecular weight distributions (Kitano, Fujimoto, & Nagasawa, 1977).

Chemical Properties Analysis

  • Copolymerization : Alkyl 2-trifluoromethacrylates and 2-(trifluoromethyl)acrylic acid are important comonomers for the synthesis of copolymers and terpolymers with tert-butyl acrylate, leading to materials useful in various high-tech applications (Patil & Améduri, 2013).

Scientific Research Applications

1. Catalyst-free decarboxylative cross-coupling

  • Application Summary: This compound is used in the synthesis of CF3-containing amino acids through a process called visible light promoted decarboxylative cross-coupling .
  • Methods of Application: The reaction involves the non-covalent interaction between a Hantzsch ester and a redox-active ester, forming electron donor–acceptor (EDA) complexes. These complexes are then activated by visible light, promoting the decarboxylative cross-coupling .
  • Results or Outcomes: This method is advantageous due to its synthetic simplicity, rich functional group tolerance, and cost-effectiveness. It enables the facile synthesis of CF3-containing amino acids .

2. Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection

  • Application Summary: The tert-butyl ester functionality of amphoteric amino acid derivatives can be hydrolyzed in protic solvent systems .
  • Methods of Application: This process uses a continuous plug flow reactor at temperatures between 120–240 °C and reaction times of 15–40 minutes. No pH modification or additional reagents are needed to achieve the desired transformation .
  • Results or Outcomes: The acid products were generally isolated as crystalline solids by simple solvent exchange after the deprotection reaction in good to high yield and purity .

3. Synthesis of CF3-Containing Amino Acids

  • Application Summary: This compound is used in the synthesis of CF3-containing amino acids through a process called visible light promoted decarboxylative cross-coupling .
  • Methods of Application: The reaction involves the non-covalent interaction between a Hantzsch ester and a redox-active ester, forming electron donor–acceptor (EDA) complexes. These complexes are then activated by visible light, promoting the decarboxylative cross-coupling .
  • Results or Outcomes: This method is advantageous due to its synthetic simplicity, rich functional group tolerance, and cost-effectiveness. It enables the facile synthesis of CF3-containing amino acids .

4. Hydrolyzation of the tert-butyl ester functionality

  • Application Summary: The tert-butyl ester functionality of amphoteric amino acid derivatives can be hydrolyzed in protic solvent systems .
  • Methods of Application: This process uses a continuous plug flow reactor at temperatures between 120–240 °C and reaction times of 15–40 minutes. No pH modification or additional reagents are needed to achieve the desired transformation .
  • Results or Outcomes: The acid products were generally isolated as crystalline solids by simple solvent exchange after the deprotection reaction in good to high yield and purity .

5. Copolymers of Vinylidene fluoride with Functional comonomers

  • Application Summary: This compound is used in the copolymerization of Vinylidene fluoride with functional comonomers .
  • Methods of Application: The radical copolymerization of Vinylidene fluoride with functional comonomers is presented. The reaction involves the use of specific radicals (e.g., °CF3, °OCF3 and borane radicals), as well as various reaction media (aqueous, solution and supercritical CO2) .
  • Results or Outcomes: These copolymers are key actors in our daily life, finding applications in functional coatings, elastomers, thermoplastic elastomers, distillation membranes, and materials for energy such as electrolytes for lithium-ion batteries, fuel cell membranes, sensors, actuators, dye-sensitized solar cells, and photovoltaics .

6. Kinetics of radical copolymerization of vinylidene fluoride

  • Application Summary: This compound is used in the radical copolymerization of vinylidene fluoride .
  • Methods of Application: The kinetics of the radical copolymerization of vinylidene fluoride (VDF) with tert-butyl 2-trifluoromethacrylate (MAF-TBE) initiated by tert-butyl peroxypivalate in solution is presented .
  • Results or Outcomes: The details of the results or outcomes obtained from this application are not available in the source .

properties

IUPAC Name

tert-butyl 2-(trifluoromethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3O2/c1-5(8(9,10)11)6(12)13-7(2,3)4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSSZBOUAGQERK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382017
Record name tert-Butyl 2-(trifluoromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(trifluoromethyl)acrylate

CAS RN

105935-24-8
Record name tert-Butyl 2-(trifluoromethyl)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2-(trifluoromethyl)acrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Oxalyl chloride (87.3 g, 0.68 mol) was added to a solution of 2-(trifluoromethyl)acrylic acid (TFMAA) (15.0 g, 0.11 mol) in methylene chloride (90 mL) in a dropwise manner at room temperature under an nitrogen atmosphere. The solution was heated to reflux for 5 hours, and the solvent and excess reagent were removed on a rotary evaporator. The resulting acid chloride was added to a stirred solution consisting of t-butanol (44 g, 0.59 mmol) and pyridine (33.6 g, 0.42 mol) in methylene chloride at 0° C. over a 10 min period. After stirring overnight at room temperature, the solution was neutralized with diluted aqueous HCl and washed with saturated aqueous sodium bicarbonate. The organic phase was removed, and the aqueous phase was extracted with pentane. The combined organic solvents were reduced to a small volume by distillation and then the residue was chromatographed on a column of silica gel. The product was re-purified by distillation to give 14.0 g of TBTFMA as a colorless liquid (70%).
Quantity
87.3 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
33.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
70%

Synthesis routes and methods II

Procedure details

Oxalyl chloride (87.3 g, 0.68 mol) was added to a solution of TFMAA (15.0 g, 0.11 mol) in methylene chloride (90 mL) in a dropwise manner at room temperature under a nitrogen atmosphere. The solution was heated to reflux for 5 hours, and the solvent and excess reagent were removed on a rotary evaporator. The resulting acid chloride was added to a stirred solution consisting of t-butanol (44 g, 0.59 mmol) and pyridine (33.6 g, 0.42 mol) in dichloromethane at 0O C. over a 10 min period. After stirring overnight at room temperature, the solution was neutralized with diluted aqueous HCl and washed with saturated aqueous sodium bicarbonate. The organic phase was removed, and the aqueous phase was extracted with pentane. The combined organic solvents were reduced to a small volume by distillation and then the residue was chromatographed on a column of silica gel. The product was re-purified by distillation to give 14.0 g of TBTFMA as a colorless liquid (70%).
Quantity
87.3 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
33.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
0O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-(trifluoromethyl)acrylate
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Reactant of Route 6
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Citations

For This Compound
49
Citations
PG Falireas, M Wehbi, A Alaaeddine, B Améduri - Polymer Chemistry, 2018 - pubs.rsc.org
The kinetics of the radical copolymerization of vinylidene fluoride (VDF) with tert-butyl 2-trifluoromethacrylate (MAF-TBE) initiated by tert-butyl peroxypivalate in solution is presented. …
Number of citations: 7 pubs.rsc.org
S Banerjee, M Guerre, B Améduri, V Ladmiral - Polymer Chemistry, 2018 - pubs.rsc.org
This article describes the synthesis and characterization of a series of well-defined block copolymers (BCPs) comprising a poly(vinyl acetate-alt-tert-butyl-2-trifluoromethacrylate) (poly(…
Number of citations: 14 pubs.rsc.org
D Berne, S Lemouzy, P Guiffrey… - … A European Journal, 2023 - Wiley Online Library
Thia‐Michael additions (1,4‐additions of a thiol to a Michael acceptor) are generally catalyzed by an external Brønsted or Lewis base. A spontaneous (uncatalyzed) Michael addition of …
D Berne, S Caillol, V Ladmiral, E Leclerc - European Polymer Journal, 2022 - Elsevier
The Michael-addition reaction of methylene compounds has been known and used for>120 years in organic chemistry synthesis. We report herein a new type of application for this …
Number of citations: 1 www.sciencedirect.com
X Cheng, D Yan, XQ Dong… - Asian Journal of Organic …, 2020 - Wiley Online Library
An efficient access to chiral pyrrolidine derivatives bearing one trifluoromethylated quaternary stereogenic centers is developed through Cu(I)/(S)‐TF‐BiphamPhos‐catalyzed …
Number of citations: 18 onlinelibrary.wiley.com
S Ogawa, H Yasui, E Tokunaga, S Nakamura… - Chemistry …, 2009 - journal.csj.jp
The first enantioselective construction of nonadjacent 1,3-tertiary–quaternary stereocenters containing a trifluoromethylated carbon by cinchona alkaloid-catalyzed Michael addition of β-…
Number of citations: 14 www.journal.csj.jp
P Xiao - 2021 - theses.hal.science
Owing to the unique properties of the trifluoromethyl (CF₃) group, CF₃-substituted alkenes play important roles in pharmaceuticals, agrochemicals, and materials science. Among …
Number of citations: 5 theses.hal.science
R Morales-Cerrada, V Ladmiral, F Gayet, C Fliedel… - Polymers, 2020 - mdpi.com
The use of [Mn(R F )(CO) 5 ] (R F = CF 3 , CHF 2 , CH 2 CF 3, COCF 2 CH 3 ) to initiate the radical polymerization of vinylidene fluoride (F 2 C=CH 2 , VDF) and the radical alternating …
Number of citations: 6 www.mdpi.com
T Ichitsuka, T Fujita, T Arita… - Angewandte Chemie …, 2014 - Wiley Online Library
The nickel‐mediated [3+2] cycloaddition of 2‐trifluoromethyl‐1‐alkenes with alkynes afforded fluorine‐containing multi‐substituted cyclopentadienes in a regioselective manner. This …
Number of citations: 142 onlinelibrary.wiley.com
D Berne, B Quienne, S Caillol, E Leclerc… - Journal of Materials …, 2022 - pubs.rsc.org
Recently, fluorine neighboring group activation emerged as a new way of promoting acid–epoxy reaction and transesterification in vitrimer materials. Pursuing this idea, the effect of a …
Number of citations: 12 pubs.rsc.org

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